N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F3N3O3S2 and its molecular weight is 403.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has been a focal point for researchers aiming to develop compounds with potential therapeutic applications. For instance, a study on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives explored their antitumor and antibacterial properties. The research found that certain compounds exhibited higher activity against cancer cell lines and bacteria, showcasing the versatility and potential of these derivatives for medical applications (Hafez, Alsalamah, & El-Gazzar, 2017).
Molecular Structure and Activity Relationship
The molecular structure and activity relationship of sulfamethazine Schiff-base derivatives have been studied extensively. Research into the hydrogen-bond effect, spectroscopic, and molecular structure of these compounds provides insights into their stability and electronic structures, facilitating the development of more effective derivatives for various scientific and therapeutic purposes (Mansour & Ghani, 2013).
Antitumor and Antibacterial Agents
The development of antitumor and antibacterial agents is another significant application. For example, research on novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties revealed promising anticancer activity against the human tumor breast cell line MCF7, indicating the potential for these compounds in cancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014).
Enzyme Inhibition
Compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes, such as carbonic anhydrases. These enzymes are involved in various physiological and pathological processes, making inhibitors valuable for research and potential therapeutic applications. Studies have identified derivatives with strong inhibitory effects on carbonic anhydrase isozymes, demonstrating the utility of these compounds in exploring enzyme function and as a basis for drug development (Casini et al., 2002).
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c16-15(17,18)10-2-1-3-11(8-10)26(23,24)20-5-6-21-9-19-12-4-7-25-13(12)14(21)22/h1-4,7-9,20H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFIDBKSZUVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.